4-Amino-2-oxocyclohex-3-ene-1-carboxamide
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Overview
Description
4-Amino-2-oxocyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that includes an amino group, a ketone group, and a carboxamide group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxocyclohex-3-ene-1-carboxamide can be achieved through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxocyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxymethyl derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxymethyl derivatives, substituted cyclohexene compounds, and various oxidized forms of the original compound .
Scientific Research Applications
4-Amino-2-oxocyclohex-3-ene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxocyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycosidases by mimicking the substrate or transition state of the enzyme’s reaction. This inhibition can disrupt the enzyme’s activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxocyclohex-2-ene-1-carboxylate: A similar compound with a carboxylate group instead of an amino group.
4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another derivative with fluorophenyl groups attached to the cyclohexene ring.
Uniqueness
4-Amino-2-oxocyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-oxocyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h3,5H,1-2,8H2,(H2,9,11) |
InChI Key |
JLIRNZGHUJMNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1C(=O)N)N |
Origin of Product |
United States |
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